molecular formula C13H21Cl2N3O2 B1500929 2-[(Piperidin-4-ylmethyl)-amino]-nicotinic acid methyl ester dihydrochloride CAS No. 1185308-97-7

2-[(Piperidin-4-ylmethyl)-amino]-nicotinic acid methyl ester dihydrochloride

Cat. No.: B1500929
CAS No.: 1185308-97-7
M. Wt: 322.2 g/mol
InChI Key: BNUHSOMVASMFBW-UHFFFAOYSA-N
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Description

“2-[(Piperidin-4-ylmethyl)-amino]-nicotinic acid methyl ester dihydrochloride” is a chemical compound with the molecular formula C13H21Cl2N3O2 . It is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms .


Molecular Structure Analysis

The molecular structure of “this compound” includes a piperidine ring, which is a six-membered heterocycle with one nitrogen atom and five carbon atoms .


Chemical Reactions Analysis

The chemical reactions involving piperidine derivatives have been extensively studied. These reactions often lead to the formation of various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Heterocyclic Synthesis:

2-[(Piperidin-4-ylmethyl)-amino]-nicotinic acid methyl ester dihydrochloride and related compounds have been utilized in heterocyclic synthesis. For example, nicotinic acid esters underwent cyclization to form thieno[2, 3-b]pyridines, which further reacted with various reagents to afford pyrido[3′,2′:4, 5]thieno[3, 2-d]pyrimidine derivatives and other heterocyclic compounds. These processes demonstrate the compound's utility in synthesizing diverse heterocyclic frameworks, potentially useful in the development of new chemical entities for pharmaceutical and material science applications (Gad-Elkareem et al., 2006).

Synthesis of Pseudopeptides:

The compound has been used in the synthesis of nicotinic acid-based amino acid units bearing an amidoxime function on the pyridine ring. This synthesis route is significant for creating pseudopeptides, which are compounds resembling peptides in structure but with different properties and potential applications. These pseudopeptides may have implications in drug development and other fields of biochemistry (Ovdiichuk et al., 2015).

Aurora Kinase Inhibition:

Compounds structurally related to this compound have been explored as Aurora kinase inhibitors, suggesting potential applications in cancer treatment. Aurora kinases are essential enzymes involved in cell division, and their inhibition is a promising strategy for anti-cancer drug development (ロバート ヘンリー,ジェームズ, 2006).

Synthesis of Alkaloids from Tobacco:

The compound's derivatives have been used in the enantiomeric synthesis of piperidine and pyrrolidine alkaloids from tobacco. These alkaloids are natural products in tobacco and have various biological activities. The synthesis of these compounds from a common chiral precursor demonstrates the compound's role in synthesizing complex natural products (Felpin et al., 2001).

Future Directions

The future directions in the research of piperidine derivatives, including “2-[(Piperidin-4-ylmethyl)-amino]-nicotinic acid methyl ester dihydrochloride”, involve the development of fast and cost-effective methods for the synthesis of substituted piperidines . This is an important task of modern organic chemistry due to the significant role of piperidine-containing compounds in drug design .

Properties

IUPAC Name

methyl 2-(piperidin-4-ylmethylamino)pyridine-3-carboxylate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2.2ClH/c1-18-13(17)11-3-2-6-15-12(11)16-9-10-4-7-14-8-5-10;;/h2-3,6,10,14H,4-5,7-9H2,1H3,(H,15,16);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNUHSOMVASMFBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=CC=C1)NCC2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00671456
Record name Methyl 2-{[(piperidin-4-yl)methyl]amino}pyridine-3-carboxylate--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00671456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185308-97-7
Record name Methyl 2-{[(piperidin-4-yl)methyl]amino}pyridine-3-carboxylate--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00671456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(Piperidin-4-ylmethyl)-amino]-nicotinic acid methyl ester dihydrochloride
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2-[(Piperidin-4-ylmethyl)-amino]-nicotinic acid methyl ester dihydrochloride

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